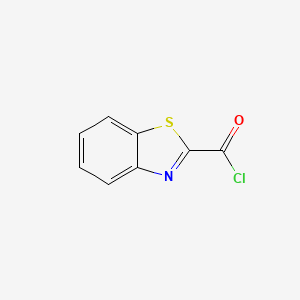

1,3-Benzothiazole-2-carbonyl chloride

描述

Significance of Benzothiazole (B30560) Core in Heterocyclic Chemistry

The benzothiazole nucleus is a prominent scaffold in the field of heterocyclic chemistry, largely due to its versatile biological activities. benthamscience.com As a bicyclic 10π electron heteroaromatic system, it provides a rigid framework that is a common and integral feature of many bioactive molecules. chemicalbook.com The fusion of the benzene (B151609) and thiazole (B1198619) rings confers unique chemical properties, making it a valuable building block in drug discovery. crimsonpublishers.com

Derivatives of the benzothiazole core have been shown to exhibit a wide spectrum of pharmacological effects. These include:

Antitumor nih.govcrimsonpublishers.com

Antimicrobial nih.govcrimsonpublishers.com

Antifungal jchemrev.com

Anti-inflammatory nih.govcrimsonpublishers.com

Anticonvulsant nih.govjchemrev.com

Antiviral nih.govjchemrev.com

Antioxidant nih.gov

Antidiabetic nih.govjchemrev.com

Antitubercular nih.gov

Antimalarial nih.gov

Analgesic nih.gov

Beyond medicine, benzothiazole derivatives have found applications in various industrial fields. They are used as corrosion inhibitors, surface-active chelating agents, antioxidants, and as scaffolds for dyes. chemicalbook.com Certain derivatives are also utilized as insecticides and herbicides in agriculture. chemicalbook.com This wide range of applications underscores the importance of the benzothiazole motif in modern chemistry. crimsonpublishers.com

Overview of 1,3-Benzothiazole-2-carbonyl chloride as a Key Intermediate

This compound is a reactive derivative of the benzothiazole core that serves as a crucial intermediate in chemical synthesis. Its structure features a highly reactive acyl chloride group attached to the 2-position of the benzothiazole ring. This functional group makes the compound an excellent acylating agent, allowing for the introduction of the benzothiazole-2-carbonyl moiety into various other molecules. nih.govlibretexts.org

Due to its reactivity, it is a versatile building block for synthesizing a wide range of more complex benzothiazole derivatives. sigmaaldrich.comsigmaaldrich.com It readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters. This reactivity is central to its role in creating libraries of compounds for screening in drug discovery and materials science. For instance, it has been used in the synthesis of N-1,3-benzothiazol-2-yl carboxamides, which have shown potential insecticide activity. nih.gov

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 67748-61-2 sigmaaldrich.comechemi.com |

| Molecular Formula | C₈H₄ClNOS sigmaaldrich.comechemi.com |

| Molecular Weight | 197.64 g/mol sigmaaldrich.comechemi.com |

| Appearance | Yellow powder/solid chemicalbook.com |

| Melting Point | 114-118 °C sigmaaldrich.comsigmaaldrich.com or 150 °C (decomposition) echemi.comchemicalbook.com |

| Boiling Point | 328.4 °C at 760 mmHg echemi.com |

| Density | 1.489 g/cm³ echemi.comchemicalbook.com |

Note: Data is compiled from multiple sources and may show slight variations.

Historical Context of Benzothiazole Synthesis and Derivatization

The history of benzothiazole chemistry dates back to the late 19th century. The first synthesis of 2-substituted benzothiazoles, such as 2-chloro- and 2-phenylbenzothiazoles, was reported by A.W. Hofmann in 1879. chemicalbook.com This discovery opened the door for the exploration of this new class of heterocyclic compounds. ontosight.aiontosight.ai

Historically, the most common and enduring method for synthesizing the benzothiazole ring system is through the condensation of 2-aminothiophenol (B119425) with various carbonyl-containing compounds. mdpi.com This includes reactions with carboxylic acids, aldehydes, ketones, and acyl chlorides. wikipedia.orgpcbiochemres.com This fundamental reaction pathway has been refined over more than a century, with numerous variations developed to improve yields, expand substrate scope, and simplify reaction conditions.

In 1921, the utility of benzothiazole derivatives expanded significantly with the discovery that 2-sulfanylbenzothiazoles could be used as vulcanization accelerators for rubber. chemicalbook.com Throughout the 20th and into the 21st century, research has focused on developing more efficient and environmentally friendly synthetic methods. mdpi.com This includes the use of microwave irradiation, ionic liquids, and various catalysts to promote the cyclization reaction. mdpi.comorganic-chemistry.org The synthesis of this compound itself is part of this evolution, providing a reactive handle for further derivatization to create novel and functional molecules. researchgate.netresearchgate.net

Structure

3D Structure

属性

IUPAC Name |

1,3-benzothiazole-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNOS/c9-7(11)8-10-5-3-1-2-4-6(5)12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOIGQLLPWDXVGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379926 | |

| Record name | 1,3-benzothiazole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67748-61-2 | |

| Record name | 1,3-benzothiazole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzothiazole-2-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,3 Benzothiazole 2 Carbonyl Chloride

Strategies for Carbonyl Chloride Formation at the C2-Position

The introduction of a carbonyl chloride functional group at the C2 position of the 1,3-benzothiazole ring is a critical transformation for creating reactive building blocks used in further chemical synthesis. The methodologies to achieve this can be classified into indirect routes, which proceed via an aldehyde intermediate, and direct routes that form the benzothiazole (B30560) ring and the C2-carbonyl chloride group concurrently or in a one-pot sequence.

Derivatization from 1,3-Benzothiazole-2-carbaldehyde Precursors

A common and reliable pathway to 1,3-Benzothiazole-2-carbonyl chloride involves the synthesis and subsequent chlorination of its aldehyde analogue, 1,3-Benzothiazole-2-carbaldehyde. This multi-step approach allows for controlled synthesis and purification of the intermediate aldehyde before its conversion to the final acid chloride.

One of the most prevalent methods for synthesizing the aldehyde precursor is the oxidation of the readily available 2-Methylbenzothiazole. The methyl group at the C2-position is selectively oxidized to a formyl group.

A widely employed laboratory method utilizes manganese dioxide (MnO₂) as the oxidizing agent. The reaction is typically performed under reflux conditions in a chlorinated solvent like dichloromethane. This method is noted for its high efficiency and good yields. Another oxidizing agent that can be used for this transformation is selenium dioxide (SeO₂), which is known for the selective oxidation of activated methyl and methylene (B1212753) groups. adichemistry.comchemicalbook.com

Once 1,3-Benzothiazole-2-carbaldehyde is synthesized and purified, it is converted to the target carbonyl chloride. This is a standard transformation in organic chemistry, commonly achieved by treating the aldehyde with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction effectively replaces the aldehydic hydrogen with a chlorine atom, yielding this compound.

| Step | Reactant | Reagent/Catalyst | Solvent | Conditions | Yield |

| Oxidation | 2-Methyl-1,3-benzothiazole | Manganese Dioxide (MnO₂) | Dichloromethane | Reflux (40-45°C), 6-8 hours | 85-90% |

| Chlorination | 1,3-Benzothiazole-2-carbaldehyde | Thionyl Chloride (SOCl₂) | N/A (often neat or in an inert solvent) | Reflux | High |

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgchemistrysteps.comorganic-chemistry.org This reaction involves an electrophilic aromatic substitution using the "Vilsmeier reagent," a chloromethyliminium salt, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃). wikipedia.orgjk-sci.com

The process begins with the formation of the Vilsmeier reagent. Subsequently, the 1,3-benzothiazole ring acts as a nucleophile, attacking the electrophilic carbon of the iminium salt. This leads to the formation of an iminium ion intermediate attached to the C2 position of the benzothiazole. During aqueous workup, this intermediate is readily hydrolyzed to yield 1,3-Benzothiazole-2-carbaldehyde. wikipedia.org

Following the formation of the aldehyde, the subsequent chlorination to this compound is carried out as described in the previous section, typically using thionyl chloride.

| Step | Reactant | Reagent/Catalyst | Solvent | Conditions |

| Formylation | 1,3-Benzothiazole | DMF, POCl₃ | Dichloromethane or neat | 0°C to Reflux |

| Hydrolysis | Iminium Intermediate | Water | N/A | Aqueous Workup |

| Chlorination | 1,3-Benzothiazole-2-carbaldehyde | Thionyl Chloride (SOCl₂) | Inert Solvent | Reflux |

An alternative route to the aldehyde precursor involves the formation and subsequent hydrolysis of a 2-(dichloromethyl)-1,3-benzothiazole (B13699436) intermediate. The synthesis of this dichlorinated intermediate can be envisioned through the radical chlorination of 2-Methylbenzothiazole, using reagents like sulfuryl chloride (SO₂Cl₂) under radical initiation conditions (e.g., UV light or AIBN).

Once formed, the geminal dihalide at the C2 position is susceptible to hydrolysis. Treatment with water, often under acidic or basic conditions, converts the dichloromethyl group into a formyl group, yielding 1,3-Benzothiazole-2-carbaldehyde. This aldehyde is then converted to the final carbonyl chloride product. This method is generally less common than direct oxidation or formylation.

Direct Synthesis Approaches

Direct synthesis strategies aim to construct the this compound molecule without isolating the aldehyde intermediate. These methods often involve the cyclization of a suitable precursor that already contains the necessary carbon atom for the C2 position.

A highly efficient and direct route involves the condensation reaction of 2-Aminobenzenethiol with a suitable two-carbon electrophile that can provide the C2-carbonyl chloride group. Oxalyl chloride ((COCl)₂) is an ideal reagent for this purpose. mdpi.comekb.eg

In this reaction, the nucleophilic amino and thiol groups of 2-Aminobenzenethiol attack the two electrophilic carbonyl carbons of oxalyl chloride. The reaction proceeds via a cyclization mechanism, leading to the formation of the benzothiazole ring system. This process simultaneously installs the carbonyl chloride group at the C2 position. This one-pot method is advantageous due to its atom economy and straightforward procedure. mdpi.com Variations of this reaction may utilize other phosgene (B1210022) equivalents, such as diphosgene or triphosgene.

A related three-component reaction has been reported where 2-aminothiophenol (B119425), oxalyl chloride, and a thiol are reacted in the presence of a catalyst like n-tetrabutylammonium iodide (TBAI) to produce S-alkyl or aryl benzothiazole-2-carbothioates. mdpi.comnih.gov By omitting the third thiol component, the reaction pathway can be directed to form the desired carbonyl chloride.

| Reactants | Reagent/Catalyst | Solvent | Conditions | Product |

| 2-Aminobenzenethiol, Oxalyl chloride | N/A | Inert Solvent (e.g., Toluene, THF) | Room Temp. to Reflux | This compound |

Utilizing 2-(4'-nitrophenyl)-benzothiazole-6-carbonyl chloride as a Precedent

The synthesis of 2-(4'-nitrophenyl)-benzothiazole-6-carbonyl chloride serves as an instructive precedent for the construction of benzothiazole derivatives bearing an acid chloride functionality. A notable synthetic route involves a multi-step process commencing with the zinc salt of 4-amino-3-mercaptobenzoic acid. nih.govnih.gov This starting material is reacted with para-nitrobenzoyl chloride in pyridine (B92270) at an elevated temperature of 80°C. nih.gov This condensation reaction proceeds for one hour to yield the intermediate, 2-(4-nitrophenyl)-benzothiazole-6-carboxylic acid, with a reported yield of 83%. nih.gov

The subsequent and final step to achieve the target carbonyl chloride is the treatment of the carboxylic acid intermediate with thionyl chloride (SOCl₂). nih.govnih.gov This chlorination step effectively converts the carboxylic acid to the more reactive 2-(4'-nitrophenyl)-benzothiazole-6-carbonyl chloride. nih.gov Following the formation of this acid chloride, it can be further reacted with various nucleophiles, such as 5-substituted aminothiophenols, to generate more complex di-benzothiazole-containing compounds. nih.gov This is typically achieved by heating the reactants to reflux in a suitable solvent like chlorobenzene (B131634) for several hours. nih.gov

Table 1: Synthesis of 2-(4'-nitrophenyl)-benzothiazole-6-carbonyl chloride

| Step | Reactants | Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | Zinc salt of 4-amino-3-mercaptobenzoic acid, p-nitrobenzoyl chloride | Pyridine, 80°C, 1 h | 2-(4-nitrophenyl)-benzothiazole-6-carboxylic acid | 83% nih.gov |

Catalytic Approaches in the Synthesis of this compound

Catalytic methods represent a significant advancement in the synthesis of benzothiazole derivatives, offering milder reaction conditions, improved yields, and greater functional group tolerance compared to traditional stoichiometric approaches. Various transition metals have been explored for their catalytic prowess in constructing the benzothiazole core.

Metal-Catalyzed Transformations

Palladium catalysts have proven to be highly effective in the synthesis of 2-substituted benzothiazoles through oxidative C-H functionalization and intramolecular C-S bond formation. nih.gov One prominent strategy involves the cyclization of thiobenzanilides in the presence of a palladium catalyst. nih.gov This method is advantageous due to its tolerance of a wide array of functional groups. nih.gov

A noteworthy catalytic system for this transformation consists of 10 mol % of a Pd(II) catalyst, such as PdCl₂, in conjunction with 50 mol % of a Cu(I) co-catalyst and 2 equivalents of Bu₄NBr. nih.gov This combination facilitates the efficient conversion of various thiobenzanilides into their corresponding benzothiazole derivatives in high yields. nih.gov The reaction mechanism is believed to proceed through a palladium-catalyzed C-H activation followed by the formation of the C-S bond. nih.gov Furthermore, palladium has been utilized in oxidative C-H/C-H cross-coupling reactions between benzothiazoles and other heterocycles like thiophenes and thiazoles, demonstrating the versatility of this metal in C-C bond formation as well. rsc.orgresearchgate.net

Table 2: Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles

| Catalyst System | Substrate | Product | Yield |

|---|---|---|---|

| Pd(II) (10 mol %), Cu(I) (50 mol %), Bu₄NBr (2 equiv) | Thiobenzanilides | 2-Substituted Benzothiazoles | High yields nih.gov |

Copper catalysis offers an economical and environmentally friendly alternative for the synthesis of 2-substituted benzothiazoles. A widely adopted method is the condensation of 2-aminobenzenethiols with various nitriles. organic-chemistry.org This approach is particularly attractive as both starting materials are readily available and commercially viable. organic-chemistry.org

The reaction is typically catalyzed by copper(II) acetate (B1210297) (Cu(OAc)₂) in an environmentally benign solvent like ethanol (B145695) under mild conditions. organic-chemistry.org The optimization of reaction conditions has shown that the presence of a base, such as triethylamine (B128534) (Et₃N), at a temperature of 70°C for 6 hours can lead to excellent yields of the desired benzothiazole products, reaching up to 86%. organic-chemistry.org This copper-catalyzed process demonstrates compatibility with a diverse range of functional groups on the nitrile substrate, including ethers, halides, and trifluoromethyl groups. organic-chemistry.org

Table 3: Copper-Catalyzed Synthesis of 2-Substituted Benzothiazoles from 2-Aminobenzenethiols and Nitriles

| Catalyst | Base | Solvent | Temperature | Time | Yield |

|---|

Zinc-based catalysts provide a simple and efficient avenue for the synthesis of benzothiazole derivatives. Zinc triflate (Zn(OTf)₂) has been identified as an effective catalyst for the one-pot condensation of 2-aminothiophenol with a variety of substituted aldehydes. scientiaresearchlibrary.com This method is characterized by its straightforward procedure and the use of a catalytic amount of the zinc salt. scientiaresearchlibrary.com

The reaction is typically carried out in ethanol at reflux temperature. scientiaresearchlibrary.com A key advantage of this methodology is its applicability to a broad range of aldehydes, including those with both electron-donating and electron-withdrawing substituents on the aromatic ring, which react smoothly to afford the corresponding 2-substituted benzothiazoles in good yields. scientiaresearchlibrary.com The simplicity of the reaction conditions and the high yields make this an attractive process for the synthesis of these heterocyclic compounds. scientiaresearchlibrary.com

Table 4: Zinc Triflate Catalyzed Synthesis of 2-Substituted Benzothiazoles

| Catalyst | Reactants | Solvent | Condition |

|---|

The application of nanomaterials in catalysis has opened new frontiers in organic synthesis. Nickel oxide (NiO) nanorods have emerged as a potent catalyst for the synthesis of substituted benzothiazoles, as well as other heterocycles like benzimidazoles and benzoxazoles. researchgate.net These nanorods can be synthesized rapidly and economically through a microwave-assisted method using nickel(II) acetate as a precursor in 1,4-butanediol. researchgate.net

The catalytic activity of these NiO nanorods has been demonstrated in the synthesis of various substituted benzothiazoles under mild reaction conditions, affording excellent yields of the products. researchgate.net The high efficiency of the NiO nanorod catalyst suggests significant potential for its application in the synthesis of a wide range of heterocyclic compounds. researchgate.net

Table 5: Catalytic Application of Nickel Oxide Nanorods

| Catalyst | Synthetic Application | Reaction Conditions | Product Yield |

|---|

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-(4'-nitrophenyl)-benzothiazole-6-carbonyl chloride |

| 4-amino-3-mercaptobenzoic acid |

| para-nitrobenzoyl chloride |

| Pyridine |

| 2-(4-nitrophenyl)-benzothiazole-6-carboxylic acid |

| Thionyl chloride |

| 5-substituted aminothiophenols |

| Chlorobenzene |

| Palladium(II) chloride |

| Copper(I) species |

| Tetrabutylammonium bromide |

| Thiobenzanilides |

| Thiophenes |

| Thiazoles |

| Palladium(II) acetate |

| Copper(II) acetate |

| 2-aminobenzenethiols |

| Nitriles |

| Ethanol |

| Triethylamine |

| Zinc triflate |

| 2-aminothiophenol |

| Aldehydes |

| Nickel oxide nanorods |

| Nickel(II) acetate |

Organocatalysis and Metal-Free Conditions

The development of metal-free and organocatalytic synthetic routes for benzothiazoles represents a significant advancement in reducing transition-metal contamination in final products. These methods often provide milder reaction conditions and novel reactivity pathways.

One prominent metal-free strategy involves the use of phosphorus trichloride (B1173362) (PCl₃) to promote the tandem cleavage, acylation, and cyclization of disulfides and carboxylic acids. clockss.org In this process, PCl₃ serves a dual role: it acts as an acylating agent by converting carboxylic acids into more reactive acyl chlorides and also reduces the stable disulfide bond of oxidized 2-aminobenzenethiol precursors back to the required thiol. clockss.org This approach is applicable to a wide array of carboxylic acids bearing various functional groups. clockss.org

Another effective metal-free, solvent-free approach is the reaction of 2-aminothiophenols with N-organylthioamides in the presence of carbon tetrabromide (CBr₄). nih.gov The reaction proceeds through the activation of the thioamide by forming an intermediate with an S–Br bond, which is then attacked by the aminothiophenol, leading to intramolecular cyclization. nih.gov

Organocatalysis, utilizing small organic molecules to accelerate reactions, has also been successfully applied. Choline chloride, an inexpensive and biodegradable catalyst, has been shown to be effective in the acylation of 2-aminothiophenol. nih.gov It activates the reaction through hydrogen bonding with the carbonyl oxygen and also functions as a phase-transfer catalyst, facilitating the nucleophilic attack and subsequent cyclization. nih.gov Furthermore, enolate-mediated organocatalytic azide-ketone [3+2]-cycloadditions have been developed for the synthesis of complex benzothiazole-containing triazoles under ambient, metal-free conditions. rsc.org Visible-light photoredox catalysis using organic dyes like riboflavin (B1680620) also enables the cyclization of thioanilides without the need for metal catalysts, using molecular oxygen as the terminal oxidant. mdpi.comorganic-chemistry.org

| Method | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|

| PCl₃-Promoted Tandem Reaction | Disulfides of 2-aminobenzenethiol, Carboxylic acid, PCl₃ | Metal-free; PCl₃ acts as both reducing and acylating agent. | clockss.org |

| Thioamide Cyclization | 2-Aminothiophenol, N-organylthioamides, CBr₄ | Metal-free and solvent-free conditions. | nih.gov |

| Choline Chloride Catalysis | 2-Aminothiophenol, Acetic acid, Choline chloride | Biodegradable organocatalyst; chemoselective acylation. | nih.gov |

| Visible-Light Photoredox Catalysis | Thioanilides, Riboflavin, Visible light, O₂ | Metal-free photosensitizer; uses air as the oxidant. | mdpi.comorganic-chemistry.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly integral to the synthesis of benzothiazole derivatives, aiming to reduce environmental impact through innovative reaction design. bohrium.comresearchgate.net This involves the use of safer solvents (or no solvent), renewable materials, energy-efficient processes like microwave irradiation, and recyclable catalysts. mdpi.comnih.gov

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a cornerstone of green synthesis, reducing waste and environmental hazards. Several solvent-free methods for benzothiazole synthesis have been developed.

A highly efficient and rapid protocol involves the direct condensation of 2-aminothiophenol with various aromatic benzoyl chlorides at room temperature without any solvent or catalyst. researchgate.netresearchgate.net This reaction is often complete within minutes and produces high yields of 2-substituted benzothiazoles. researchgate.net The mechanism involves a nucleophilic attack of the amino group on the carbonyl of the benzoyl chloride, followed by ring closure and dehydration. researchgate.net

Solid-supported catalysts are also instrumental in facilitating solvent-free reactions. For instance, silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) has been used as an inexpensive, non-toxic, and reusable catalyst for the reaction between 2-aminothiophenol and acyl chlorides under solvent-free conditions. mdpi.com Similarly, sulphated tungstate (B81510) under ultrasound irradiation provides an efficient, environmentally friendly, solvent-free synthesis of benzothiazoles from 2-aminothiophenol and aldehydes. ekb.eg

| Reactants | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 2-Aminothiophenol, Aromatic benzoyl chlorides | None (Catalyst-free), Room Temperature | 1-3 min | Excellent | researchgate.net |

| 2-Aminothiophenol, Acyl chlorides | NaHSO₄-SiO₂ | Not specified | High | mdpi.com |

| 2-Aminothiophenol, Aldehydes | Sulphated tungstate, Ultrasound | Not specified | Excellent | ekb.eg |

| 2-Aminothiophenol, Fatty acids | P₄S₁₀, Microwave | 3-4 min | High | mdpi.comsemanticscholar.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner products compared to conventional heating methods. nih.govbau.edu.tr This technology has been successfully applied to the synthesis of the benzothiazole core. scielo.br

The condensation of 2-aminothiophenols with chloroacetyl chloride, for example, can be achieved in acetic acid under microwave irradiation in just 10 minutes to yield 2-chloromethyl-benzothiazole. mdpi.com This represents a significant reduction in reaction time compared to traditional methods. mdpi.com Similarly, the reaction of 2-aminothiophenol with various fatty acids has been conducted under solvent-free, microwave-irradiated conditions using P₄S₁₀ as a catalyst, with reaction times as short as 3-4 minutes. mdpi.comsemanticscholar.org

Microwave irradiation is also effective for one-pot syntheses. A library of benzothiazole derivatives was prepared via a phenyliodine(III) bis(trifluoroacetate) (PIFA)-promoted cyclocondensation of 2-aminothiophenols with aldehydes under microwave conditions, achieving good to excellent yields. ias.ac.in

| Reactants | Catalyst/Medium | Reaction Time | Key Advantage | Reference |

|---|---|---|---|---|

| 2-Aminothiophenols, Chloroacetyl chloride | Acetic acid | 10 min | Rapid, high yield | mdpi.com |

| 2-Aminothiophenol, Fatty acids | P₄S₁₀ (solvent-free) | 3-4 min | Extremely rapid, solvent-free | mdpi.comsemanticscholar.org |

| 2-Aminothiophenols, Aldehydes | PIFA | Not specified | Efficient one-pot synthesis | ias.ac.in |

| 2-Aminothiophenol, Aromatic aldehydes | 1-Pentyl-3-methylimidazolium bromide ([pmIm]Br) | 5-10 min | Solvent-free, recyclable ionic liquid | organic-chemistry.org |

Recyclable Catalyst Systems

The development of heterogeneous or easily separable homogeneous catalysts that can be recovered and reused is a key goal of green chemistry. In benzothiazole synthesis, several recyclable catalyst systems have been reported.

Heterogeneous catalysts such as tin pyrophosphate (SnP₂O₇) have been employed for the condensation of 2-aminothiophenol with aromatic aldehydes. mdpi.com This catalyst affords high yields in very short reaction times and can be reused at least five times without a significant loss of activity. mdpi.com Another example is potassium fluoride (B91410) on alumina (B75360) (KF·Al₂O₃), a basic heterogeneous catalyst used for the one-pot synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and acid chlorides or anhydrides. nih.gov This catalyst was shown to be reusable up to ten times without losing its activity. nih.gov

Ionic liquids (ILs), such as 1-butylimidazole (B119223) tetrafluoroborate, have been used as recyclable reaction media for the condensation of 2-aminobenzenethiol with aromatic acid chlorides at room temperature. mdpi.com The non-volatile nature of ILs allows for easy separation of the product and reuse of the catalytic medium. mdpi.com Additionally, simple and inexpensive catalysts like ammonium (B1175870) chloride (NH₄Cl) have been used in methanol-water solvent systems and have demonstrated recyclability. nih.gov

CO₂ as a Reagent or Reaction Medium

Utilizing carbon dioxide (CO₂), a greenhouse gas, as a C1 building block in chemical synthesis is a highly attractive green chemistry strategy. Research has demonstrated the feasibility of synthesizing the benzothiazole ring system using CO₂ as a reagent.

One approach involves the cyclization of 2-aminothiophenols with CO₂ in the presence of a hydrosilane, such as diethylsilane, catalyzed by an organic base like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN). mdpi.comresearchgate.net The hydrosilane plays a crucial role in reducing the intermediate, thereby suppressing the formation of benzothiazolone byproducts and leading to the desired benzothiazole products in good yields. mdpi.com

In another innovative system, CO₂ is reacted with an alcohol like methanol (B129727) to form an in situ alkyl carbonic acid. researchgate.net This transient acidic species acts as a catalyst for the condensation of 2-aminothiophenol and benzaldehyde. researchgate.net This method is highly practical as it avoids the need for a strong acid catalyst and simplifies the workup process, as the alkyl carbonic acid can be easily removed. researchgate.net

Chemo-, Regio-, and Stereoselectivity in Synthesis

Controlling the selectivity of a reaction to produce a single desired isomer is a hallmark of sophisticated synthetic chemistry. In the synthesis of complex benzothiazole-containing structures, chemo-, regio-, and stereoselectivity are critical.

Regioselectivity has been demonstrated in reagent-controlled intermolecular cyclizations of 2-aminobenzothiazoles with β-ketoesters. beilstein-journals.org By choosing the appropriate reagent, the reaction can be directed to different outcomes. For instance, using a Brønsted base like potassium tert-butoxide (KOt-Bu) with a radical initiator leads to the formation of benzo[d]imidazo[2,1-b]thiazoles. beilstein-journals.org In contrast, switching to a Lewis acid catalyst such as indium(III) triflate (In(OTf)₃) directs the reaction towards a different regiochemical pathway, yielding benzo clockss.orgbohrium.comthiazolo[3,2-a]pyrimidin-4-ones. beilstein-journals.org This demonstrates that the reaction pathway can be finely tuned by the choice of catalyst, allowing for the selective synthesis of different fused heterocyclic systems from the same starting materials.

Chemoselectivity is noted in the intramolecular acylation of 2-aminothiophenol, where the reaction can be directed to favor N-acylation over S-acylation under specific conditions. nih.gov Stereoselectivity has been achieved in the synthesis of benzothiazole-β-lactam conjugates through diastereoselective ketene-imine cycloadditions, resulting in the preferential formation of cis-β-lactams. nih.gov

Mechanistic Investigations of Reactions Involving 1,3 Benzothiazole 2 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a two-step process involving the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group. masterorganicchemistry.com In the case of 1,3-benzothiazole-2-carbonyl chloride, the chloride ion serves as an excellent leaving group, facilitating these reactions. The general mechanism proceeds through a tetrahedral intermediate. vanderbilt.edu

Amide Synthesis

The reaction of this compound with primary or secondary amines is a facile method for the synthesis of 2-carboxamide (B11827560) derivatives of benzothiazole (B30560). This reaction follows the general mechanism of nucleophilic acyl substitution.

The process begins with the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. libretexts.org Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as the leaving group. A final deprotonation step, often facilitated by a second equivalent of the amine or another base, yields the stable amide product and an ammonium (B1175870) salt. libretexts.orgchemguide.co.uk

A series of benzothiazole amide derivatives have been synthesized via the nucleophilic acyl substitution reaction between 2-aminobenzothiazole (B30445) and various cinnamic acid compounds, although this illustrates the reactivity of a different benzothiazole derivative. nih.govrsc.org

Table 1: Mechanistic Steps in Amide Synthesis

| Step | Description |

| 1. Nucleophilic Attack | The nitrogen atom of the amine attacks the carbonyl carbon of this compound. |

| 2. Tetrahedral Intermediate Formation | A transient tetrahedral intermediate is formed. |

| 3. Elimination of Leaving Group | The chloride ion is expelled, and the carbonyl double bond is restored. |

| 4. Deprotonation | A base removes a proton from the nitrogen atom, yielding the final amide product. |

Ester Synthesis

Similarly, this compound reacts with alcohols to form esters. This reaction also proceeds via a nucleophilic acyl substitution mechanism.

The reaction is initiated by the attack of the alcohol's oxygen atom on the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. libretexts.org This is followed by the elimination of the chloride ion and deprotonation of the resulting oxonium ion to yield the ester. chemguide.co.uk The reaction is often carried out in the presence of a weak base, such as pyridine (B92270), to neutralize the hydrogen chloride that is formed. youtube.com

Table 2: Key Stages of Ester Synthesis

| Stage | Description |

| 1. Nucleophilic Addition | The oxygen of the alcohol attacks the carbonyl carbon. |

| 2. Intermediate Formation | A tetrahedral intermediate is generated. |

| 3. Elimination | The chloride ion is eliminated to reform the carbonyl group. |

| 4. Deprotonation | A base removes the proton from the oxygen atom to give the final ester product. |

Reactions with Hydrazine (B178648) and its Derivatives

The reaction of this compound with hydrazine or its derivatives leads to the formation of hydrazides. The mechanism is analogous to that of amide synthesis, with the nitrogen atom of the hydrazine acting as the nucleophile. These resulting hydrazides can be valuable intermediates for the synthesis of other heterocyclic compounds. For instance, treatment of a related ketonitrile with hydrazine hydrate (B1144303) has been shown to afford an aminopyrazole derivative. researchgate.net

Coupling Reactions and Derivatization Strategies

The high reactivity of this compound allows for its use in various coupling and derivatization strategies to construct more complex molecules.

Formation of Imine-Linked Structures

While direct formation of an imine from this compound is not a standard reaction, the derivatives of this compound can be utilized to form imine-linked structures. For example, an amide derivative of 1,3-benzothiazole-2-carboxylic acid could be reduced to the corresponding amine. This amine can then undergo a condensation reaction with an aldehyde or ketone to form an imine, also known as a Schiff base. irb.hr The formation of imines typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. researchgate.net

Acylation of Amines and Alcohols

As detailed in sections 3.1.1 and 3.1.2, the acylation of amines and alcohols with this compound is a primary derivatization strategy. libretexts.orgnih.gov These reactions are efficient and generally proceed under mild conditions to produce the corresponding amides and esters in good yields. The acylation of amines is a rapid reaction that can be carried out at room temperature. libretexts.org Similarly, the acylation of alcohols is a common method for ester preparation. uomustansiriyah.edu.iq The use of a non-nucleophilic base is often employed to scavenge the HCl produced during the reaction. mnstate.edu

Table 3: Summary of Acylation Reactions

| Nucleophile | Product |

| Primary/Secondary Amine | N-substituted 1,3-benzothiazole-2-carboxamide |

| Alcohol | Alkyl 1,3-benzothiazole-2-carboxylate |

| Hydrazine | 1,3-Benzothiazole-2-carbohydrazide (B1267650) |

Reactions with Thiazole (B1198619) Derivatives

The reaction of this compound with thiazole derivatives proceeds through a nucleophilic acyl substitution mechanism. In this pathway, the nitrogen atom of the thiazole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This initial addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a stable leaving group. The final step typically involves the deprotonation of the thiazole nitrogen, yielding the acylated thiazole product and hydrochloric acid.

The reactivity in these substitutions is governed by the nucleophilicity of the thiazole derivative and the electrophilicity of the carbonyl carbon on the benzothiazole moiety. While specific mechanistic studies detailing the reaction of this compound with thiazole derivatives are not extensively documented in the provided literature, the proposed mechanism is based on the well-established reactivity of acyl chlorides with nitrogen-containing heterocycles.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer an efficient strategy for synthesizing complex molecules from three or more starting materials in a single step, enhancing atom and step economy. dntb.gov.uasemanticscholar.org While the direct participation of this compound in a defined MCR is not explicitly detailed, its precursor, 2-aminothiophenol (B119425), is a common building block in MCRs for synthesizing 2-substituted benzothiazoles. ekb.egnih.gov

For instance, a three-component reaction involving 2-aminothiophenol, oxalyl chloride, and various thiols can produce S-alkyl/aryl benzothiazole-2-carbothioates. nih.gov A plausible MCR involving this compound could be envisioned. For example, a reaction between 2-chlorobenzazole, piperazine, and an arenesulfonyl chloride proceeds as a one-pot, three-component process to yield complex piperazin-1-yl-1,3-benzothiazole derivatives. x-mol.com This suggests the potential for this compound to act as an electrophilic component in similar MCRs, reacting sequentially with multiple nucleophiles in a single pot to build molecular complexity efficiently. One-pot strategies have also been developed for the synthesis of 2-acylbenzothiazoles from aryl methyl ketones and 2-aminobenzenethiol. mdpi.com

Radical Pathways and Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful method for generating acyl radicals from stable precursors like acyl chlorides under mild conditions. nih.govthieme-connect.commdpi.com this compound can serve as a precursor to the corresponding 1,3-benzothiazole-2-carbonyl radical through a single-electron transfer (SET) process.

The general mechanism involves the excitation of a photocatalyst (PC) by visible light to an excited state (*PC). thieme-connect.com This excited photocatalyst can then reduce the acyl chloride via SET, leading to the formation of an acyl radical and a chloride anion. mdpi.com Aroyl chlorides, in particular, have been successfully employed as acyl radical precursors in visible-light photocatalysis to synthesize valuable heterocyclic compounds. rsc.org This process is characterized by a redox-neutral mechanism and mild reaction conditions. rsc.org

Table 1: Common Photocatalysts for Acyl Radical Generation

| Photocatalyst | Type | Excitation Wavelength (nm) | Redox Potential E½(P*+/P) (V vs SCE) |

|---|---|---|---|

| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Iridium Complex | Blue Light (~450 nm) | +1.21 |

| Ru(bpy)₃Cl₂ | Ruthenium Complex | Blue Light (~450 nm) | +0.77 |

| Eosin Y | Organic Dye | Green Light (~520 nm) | +0.78 |

The generated 1,3-benzothiazole-2-carbonyl radical is a nucleophilic species that can participate in various carbon-carbon bond-forming reactions. rsc.org A key application is the Giese-type addition, where the acyl radical adds to an electron-deficient olefin. rsc.orgresearchgate.net This radical cascade can be used to construct complex molecular architectures that would be difficult to access through traditional ionic pathways. rsc.org The direct photoexcitation of related benzothiazoline (B1199338) derivatives has also been shown to generate acyl radicals, which can then be used for the C(3)-H functionalization of quinoxalin-2-ones or in cascade radical cyclizations. mdpi.com

Reaction Kinetics and Thermodynamic Considerations

The reactions of this compound are largely governed by the principles of nucleophilic acyl substitution. vanderbilt.edu As an acyl chloride, it is among the most reactive of the carboxylic acid derivatives. vanderbilt.educhemistrysteps.com

Reaction Kinetics: The rate of reaction is highly dependent on several factors:

Nucleophile Strength: Stronger nucleophiles (e.g., amines, alkoxides) react much faster than weaker ones (e.g., water, alcohols). savemyexams.com

Leaving Group Ability: The chloride ion is an excellent leaving group, which contributes to the high reactivity of acyl chlorides. Its departure is a key step in the addition-elimination mechanism. masterorganicchemistry.com

Steric Hindrance: Bulky groups on either the benzothiazole ring or the nucleophile can sterically hinder the approach to the carbonyl carbon, thereby slowing the reaction rate.

The general mechanism proceeds via a two-stage addition-elimination process. vanderbilt.edu The first step, the nucleophilic attack to form a tetrahedral intermediate, is often the rate-determining step. vanderbilt.edu

Thermodynamic Considerations: The nucleophilic acyl substitution reactions of this compound are typically thermodynamically favorable and effectively irreversible. chemguide.co.uk This is due to several factors:

Formation of a Stable Product: The reactions result in the formation of stable amides, esters, or other carbonyl compounds.

Formation of a Weak Base: The leaving group, Cl⁻, is the conjugate base of a strong acid (HCl), making it a very stable, weak base. masterorganicchemistry.com The equilibrium of the reaction strongly favors the formation of the weaker base. masterorganicchemistry.com

Exothermic Nature: Reactions of acyl chlorides are generally highly exothermic, driven by the formation of a strong carbonyl bond in the product and the release of hydrogen chloride. studymind.co.uk

While specific quantitative kinetic or thermodynamic data for reactions involving this compound are not available in the cited literature, its reactivity profile is expected to align with that of other aromatic acyl chlorides, characterized by rapid, exothermic reactions with a wide range of nucleophiles. wikipedia.orguomustansiriyah.edu.iq

Applications of 1,3 Benzothiazole 2 Carbonyl Chloride in Organic Synthesis

Precursor for Complex Heterocyclic Systems

The reactivity of 1,3-benzothiazole-2-carbonyl chloride allows it to serve as a foundational building block for synthesizing a variety of complex heterocyclic compounds. Its ability to readily react with nucleophiles is the key to constructing larger, polycyclic structures that often exhibit significant biological or material properties.

Schiff bases, characterized by the azomethine (-C=N-) functional group, are synthesized through the condensation of a primary amine with an aldehyde or ketone. While this compound is not a direct reactant in the final condensation step, it is a critical precursor for synthesizing the necessary 2-aminobenzothiazole (B30445) intermediate.

The synthetic pathway involves two key transformations:

Amidation: this compound is first reacted with ammonia (B1221849) to form 1,3-benzothiazole-2-carboxamide.

Hofmann Rearrangement: The resulting amide is then subjected to a Hofmann rearrangement, typically using bromine and a strong base like sodium hydroxide, to yield 2-aminobenzothiazole.

This 2-aminobenzothiazole is then condensed with various substituted aldehydes or ketones to produce a diverse range of benzothiazole-derived Schiff bases. researchgate.netuobaghdad.edu.iqijrar.orgniscpr.res.in These compounds are of significant interest due to their coordination chemistry and biological activities. uobaghdad.edu.iqijrar.org

| Precursor | Reactant | Product Class | Reference |

| 2-Aminobenzothiazole | Aromatic Aldehydes | Schiff Base | uobaghdad.edu.iq |

| 2-Amino-6-ethoxybenzothiazole | Substituted Benzaldehydes | Schiff Base | ijrar.org |

| 2-Aminobenzothiazole | Heterocyclic Aldehydes/Ketones | E-Imines | niscpr.res.in |

This compound is instrumental in constructing fused heterocyclic systems, such as pyrido[2,1-b]benzothiazoles. These multi-ring structures are synthesized through cyclization reactions where the benzothiazole (B30560) ring is annulated with a pyridine (B92270) ring. nih.govnih.gov The carbonyl chloride can function as an acylating agent for a substrate that contains the necessary components for the subsequent cyclization and ring fusion.

A common strategy involves the reaction of a benzothiazole derivative, such as 2-aminobenzothiazole, with β-ketoesters or other 1,3-dicarbonyl compounds, often in a one-pot, three-component reaction with an aldehyde. scirp.orgresearchgate.netarkat-usa.org These methods lead to the formation of the fused pyrido[2,1-b]benzothiazole core. scirp.org Another pathway involves the reaction of 2-benzothiazoleacetonitrile with various reagents to build the fused pyridine ring. researchgate.netresearchgate.net

| Benzothiazole Precursor | Reactants | Fused Ring System | Reference |

| 2-Aminobenzothiazole | Benzaldehyde derivatives, β-ketoesters | 4H-Pyrimido[2,1-b]benzothiazole | scirp.org |

| 2-Benzothiazoleacetonitrile | Aromatic aldehydes | 3-Aryl-pyrido[2,1-b] nih.govacs.orgbenzothiazole | researchgate.net |

| Pyrrolo[2,1-c] nih.govnih.govbenzothiazine-1,2,4-triones | (Thermolysis) | Pyrido[2,1-b] nih.govacs.orgbenzothiazol-1-ones | nih.gov |

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives is a direct and important application of this compound. The standard method involves the reaction of an acid chloride with an acid hydrazide, followed by cyclodehydration. nih.govnih.gov

In this process, this compound is reacted with a suitable carbohydrazide. This initial reaction forms a 1,2-diacylhydrazine intermediate. This intermediate is then cyclized, typically by heating with a dehydrating agent such as phosphorus oxychloride or thionyl chloride, to yield the 2,5-disubstituted-1,3,4-oxadiazole. nih.govjournalagent.com One of the substituents on the oxadiazole ring is the benzothiazol-2-yl group, while the other is derived from the starting hydrazide. This methodology provides a reliable route to novel heterocyclic compounds incorporating both benzothiazole and oxadiazole rings. nih.gov

| Benzothiazole Reactant | Key Reagents | Product | Reference |

| Benzothiazole-2-carbohydrazide | β-benzoyl propionic acid, POCl₃ | 1,3,4-Oxadiazole derivative | nih.gov |

| 3-chloro-2-chlorocarbonyl benzo[b]thiophene | Hydrazine (B178648) hydrate (B1144303), Formic acid, P₂O₅ | 2-(3-chloro-1-benzothien-2-yl)-1,3,4-oxadiazole | nih.gov |

| Acid Hydrazides | Acid Chlorides, P₂O₅ | 2,5-Disubstituted 1,3,4-oxadiazoles | researchgate.net |

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a common approach in drug design. This compound is a valuable tool for creating hybrid molecules containing both a benzothiazole and a triazole ring. nih.govajol.info

One major pathway to 1,2,4-triazoles involves converting the carbonyl chloride into 1,3-benzothiazole-2-carbohydrazide (B1267650) by reaction with hydrazine. This hydrazide can then be reacted with an isothiocyanate to form a thiosemicarbazide, which is subsequently cyclized under basic conditions to yield a mercapto-substituted 1,2,4-triazole. tsijournals.com

For the synthesis of 1,2,3-triazole hybrids, the carbonyl chloride can be used to link the benzothiazole moiety to a molecule containing either an alkyne or an azide (B81097) group. The resulting intermediate can then undergo a copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) to form the 1,4-disubstituted 1,2,3-triazole ring. nih.govrsc.org

| Synthetic Approach | Key Intermediates | Hybrid Product | Reference(s) |

| Huisgen 1,3-dipolar cycloaddition | S-propargyl mercaptobenzothiazole, α-halo ester/amide | 1,2,3-Triazole-based benzothiazole | nih.gov |

| Cyclization of hydrazino-benzothiazole | 4-Bromo-6-ethoxy-2-hydrazino-benzothiazole, CS₂/alkali | 5-bromo-7-ethoxy-3-mercapto-1,2,4-triazolo-[3,4-b]-benzothiazole | tsijournals.com |

| Multi-step synthesis | 2-Hydrazinobenzothiazole, Oxadiazoles | 1,2,4-Triazoles based on benzothiazol-2-amine | nih.gov |

| Click Chemistry | Benzothiazole azides, O-propargylated benzylidene derivatives | 1,2,3-triazole-benzothiazole molecular conjugates | rsc.org |

Building Block for Functional Materials

Beyond its use in constructing complex heterocyclic frameworks, this compound is also a key component in the development of functional organic materials, particularly those with specific photophysical properties.

The benzothiazole core is a well-known fluorophore, and its derivatives are widely used in the development of fluorescent probes, dyes, and bioimaging agents. acs.orgmdpi.comstemmpress.com These materials are valued for features such as large Stokes shifts, high quantum yields, and good photostability. acs.orgacs.org The this compound derivative is particularly useful in this context because the acyl chloride group provides a convenient and reactive handle to covalently attach the benzothiazole fluorophore to other molecules. mdpi.com

Through nucleophilic acyl substitution, the benzothiazole core can be linked via a stable amide or ester bond to various substrates, including biomolecules, polymers, or specific recognition units for detecting analytes like metal ions or reactive oxygen species. nih.govnih.gov This allows for the rational design of probes where a change in the environment (e.g., binding to a target) results in a measurable change in the fluorescence signal. nih.govnih.gov This strategy has been successfully applied to create probes for imaging within living cells and for detecting specific biological processes. acs.org

| Probe Name/Class | Target Analyte | Mechanism | Reference |

| BzT-OAc | Endogenous esterase | Shift from blue to green fluorescence | acs.org |

| BT | Hg²⁺ and Cu²⁺ | Ratiometric response (Hg²⁺) and quenching (Cu²⁺) | nih.gov |

| BTMO-PN | Peroxynitrite (ONOO⁻) | Cleavage of phenylboronic acid ester, fluorescence turn-on | nih.gov |

| Benzothiazole-oxime probe | Hypochlorous acid (HClO) | Oxidation of oxime, fluorescence turn-on | |

| 2-Aryl-benzothiazoles | (General fluorescent properties) | Suzuki cross-coupling synthesis | niscpr.res.in |

Polymer Synthesis

The acyl chloride group of this compound makes it a valuable monomer for the synthesis of various polymers through polycondensation reactions. Its rigid heterocyclic structure can impart desirable thermal and mechanical properties to the resulting polymer chains. This compound is particularly useful in the creation of polyamides, poly(amide-imide)s, and poly(ester-amide)s, where the benzothiazole moiety is integrated into the polymer backbone.

In the synthesis of these polymers, this compound can react with a variety of co-monomers. For instance, reaction with diamines leads to the formation of polyamides, while reaction with aminoalcohols or aminophenols can yield poly(ester-amide)s. Similarly, poly(amide-imide)s can be synthesized by using co-monomers that contain both an amine and a pre-formed imide ring or a functional group that can be converted to an imide.

The inclusion of the benzothiazole ring in the polymer backbone is known to enhance properties such as thermal stability, chemical resistance, and tensile strength. These characteristics make such polymers suitable for applications in high-performance materials, including specialty fibers, films, and coatings that are required to withstand harsh environmental conditions.

The general scheme for the synthesis of a polyamide using this compound and a generic diamine (H₂N-R-NH₂) is depicted below:

n ClCO-BT-COCl + n H₂N-R-NH₂ → [-CO-BT-CO-NH-R-NH-]ₙ + 2n HCl

Where BT represents the 1,3-benzothiazole ring system. The reaction typically proceeds via interfacial or solution polycondensation methods.

Role in Catalyst Development

This compound serves as a versatile precursor in the development of catalysts, primarily in the design of sophisticated ligands for metal complexes and in the immobilization of catalytic species onto solid supports.

Ligand Design for Metal Complexes

The benzothiazole nucleus is a well-established scaffold in coordination chemistry, capable of binding to a wide array of metal ions. biointerfaceresearch.comqu.edu.iq The carbonyl chloride functionality of this compound offers a convenient handle for the introduction of various donor groups, allowing for the synthesis of multidentate ligands.

By reacting this compound with nucleophiles such as amines, alcohols, or thiols, a diverse library of ligands can be generated. For example, reaction with a substituted hydrazine can yield a hydrazone ligand, while reaction with an amino-functionalized pyridine can result in a ligand with both benzothiazole and pyridine coordination sites. These tailored ligands can then be used to form stable complexes with transition metals like cobalt, ruthenium, copper, and palladium. biointerfaceresearch.comnih.govnih.gov

The electronic properties and steric bulk of the substituents on the benzothiazole ring and the appended coordinating groups can be systematically varied to fine-tune the catalytic activity and selectivity of the resulting metal complexes. These complexes have potential applications in a range of catalytic transformations, including cross-coupling reactions, oxidations, and hydrogenations. The rigid nature of the benzothiazole unit can also enforce specific geometries on the metal center, which can be advantageous for stereoselective catalysis.

Below is a table summarizing examples of ligand types that can be synthesized from this compound and their potential applications in catalysis:

| Ligand Type | Synthetic Precursor | Potential Metal Partners | Potential Catalytic Applications |

| Amide | Primary or Secondary Amine | Pd, Ru, Rh | Cross-coupling, Hydrogenation |

| Ester | Alcohol or Phenol (B47542) | Cu, Co, Ni | Oxidation, Polymerization |

| Hydrazone | Hydrazine or Substituted Hydrazine | Fe, Mn, V | Epoxidation, C-H activation |

| Schiff Base | Diamine (followed by condensation) | Zn, Mg, Al | Ring-opening polymerization |

Immobilization on Solid Supports

The heterogenization of homogeneous catalysts by anchoring them to solid supports is a crucial strategy for improving catalyst recyclability and simplifying product purification. rsc.org The high reactivity of the acyl chloride group in this compound makes it an ideal starting material for the covalent attachment of benzothiazole-based ligands and their corresponding metal complexes to solid supports.

Solid supports such as silica, alumina (B75360), polystyrene, or other polymers functionalized with nucleophilic groups (e.g., -NH₂, -OH, -SH) can readily react with this compound. This reaction forms a stable covalent bond, effectively immobilizing the benzothiazole moiety onto the support surface. Subsequent coordination with a metal precursor then yields a heterogenized catalyst.

This immobilization approach offers several benefits:

Prevents Leaching: Covalent attachment minimizes the leaching of the catalyst into the reaction medium, which is often a problem with physisorbed or ionically bound catalysts.

Enhanced Stability: The spatial isolation of catalytic centers on the support surface can prevent bimolecular decomposition pathways, leading to a more robust and long-lived catalyst.

Facilitated Separation: The solid-supported catalyst can be easily separated from the reaction mixture by simple filtration, enabling its reuse in multiple catalytic cycles.

The general process for immobilization can be illustrated as follows:

Support-NuH + ClCO-BT → Support-Nu-CO-BT + HCl

(Support-Nu-CO-BT) + Metal Precursor → Support-Nu-CO-BT-Metal Complex

Where Support-NuH represents the solid support with a nucleophilic group. This methodology allows for the creation of highly efficient and recyclable catalytic systems for a variety of organic transformations.

Computational and Theoretical Studies on 1,3 Benzothiazole 2 Carbonyl Chloride and Its Derivatives

Solvation Effects and Environmental Considerations in Computational Studies

Computational and theoretical studies of 1,3-benzothiazole-2-carbonyl chloride and its derivatives are profoundly influenced by the chemical environment surrounding the molecule. The inclusion of solvation effects in these models is critical for accurately predicting molecular properties, reactivity, and ultimate environmental fate. Theoretical investigations frequently compare calculations performed in the gas phase with those conducted in various solvent environments to elucidate the role of the solvent.

Modeling Solvation: Implicit and Explicit Approaches

The influence of solvents on the behavior of benzothiazole (B30560) derivatives is typically modeled using two primary computational strategies: implicit and explicit solvation models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) and its variations (CPCM, DPCM, IEFPCM), treat the solvent as a continuous medium with a defined dielectric constant rather than as individual molecules. researchgate.net This approach is computationally efficient and is widely used to calculate properties like dipole moments and absorption spectra in different solvents. nih.gov For instance, studies on benzothiazole derivatives have utilized Density Functional Theory (DFT) calculations with the B3LYP functional in both gas and solvent phases to understand the effect of solvent polarity on electronic properties. nih.gov

Explicit Solvation Models: This method involves including a discrete number of solvent molecules around the solute. This is particularly important when specific solute-solvent interactions, such as hydrogen bonding, play a crucial role in the chemical process. A combined experimental and computational study on the formation of benzothiazoles highlighted the unique role of water, which could not be fully captured by implicit models alone. researchgate.netru.nl DFT Molecular Dynamics simulations have been employed to understand the catalytic role of water, showing how its extended hydrogen bond network can significantly lower reaction energy barriers compared to aprotic environments. researchgate.netru.nl

Impact of Solvation on Molecular Properties and Reactivity

The solvent environment can significantly alter the electronic structure and reactivity of benzothiazole derivatives. Theoretical studies comparing gas-phase and aqueous-phase calculations have revealed important differences. For example, the stability and reactivity of benzothiazole compounds are assessed by analyzing thermodynamic and charge transfer parameters in both gaseous and aqueous environments. scirp.org

A key finding from computational research is the catalytic role of protic solvents, especially water. researchgate.netru.nl In the formation of 2-substituted benzothiazoles, simulations have shown that water facilitates the reaction by providing a path that reduces the energy barriers for key reaction steps by more than 80 kJ/mol for the initial step and 250 kJ/mol for the second, compared to the gas phase. ru.nl The dipole moment of a molecule is another property sensitive to the solvent. A higher dipole moment generally correlates with better solubility in polar solvents like water. Computational studies have calculated the dipole moments of various benzothiazole derivatives to predict their solubility and the likelihood of displacing water molecules from a metal surface in corrosion inhibition studies. scirp.orgresearchgate.net

The following table summarizes the calculated dipole moments for several benzothiazole derivatives, illustrating how molecular structure influences this key property related to solvation.

| Compound | Dipole Moment (Debye) | Computational Method | Reference |

| Benzothiazole (BTH) | 2.70 D | DFT | researchgate.net |

| 2-Amino-benzothiazole (2-NH2_BTH) | - | B3LYP/6-31G+(d,p) | scirp.org |

| 2-Methylthio-benzothiazole (2-SCH3_BTH) | - | B3LYP/6-31G+(d,p) | scirp.org |

Note: Specific values for 2-NH2_BTH and 2-SCH3_BTH were analyzed for relative solubility rather than provided as specific Debye values in the source. scirp.org Analysis of dipole moments revealed 2-NH2_BTH to be the most soluble in water among the studied derivatives. scirp.org

Environmental Considerations in Theoretical Studies

The widespread use of benzothiazoles in industrial and consumer products has led to their ubiquitous presence in various environmental compartments, prompting environmental concern. acs.orgnih.gov Computational studies are becoming essential tools for investigating the environmental fate of these compounds, including their biodegradability and persistence. scirp.orgacs.orgnih.gov

Theoretical analyses of the reactivity of benzothiazole and its derivatives have been undertaken to explore aspects of their biodegradability. scirp.org By calculating global and local reactivity descriptors, researchers can predict the most reactive sites on a molecule and anticipate its susceptibility to degradation. scirp.org For example, Frontier Molecular Orbital (FMO) analysis provides insights into a molecule's charge transfer characteristics, which is crucial for understanding how it will interact with other substances in the environment. mdpi.com

Furthermore, the lipophilicity (LogP), a measure of a compound's hydrophobicity, is a critical parameter for environmental assessment. Theoretical calculations using software like ChemSketch have been used to determine LogP values for benzothiazole derivatives, with positive values indicating that the molecules are lipophilic (hydrophobic). scirp.org This property influences how the compounds distribute in the environment, for instance, whether they are more likely to be found in water or accumulate in fatty tissues.

Future Directions and Emerging Research Areas

Development of Highly Efficient and Selective Synthetic Routes

The demand for greener, more economical, and efficient chemical processes is a major driver in modern synthetic chemistry. nih.gov Future research concerning 1,3-benzothiazole-2-carbonyl chloride will likely prioritize the development of synthetic routes that improve upon traditional methods, which can suffer from harsh conditions or low yields. researchgate.net Key areas of focus include:

Green Chemistry Approaches: Emphasis will be placed on methodologies that utilize environmentally benign solvents (such as water or ionic liquids), reduce energy consumption (e.g., through microwave-assisted synthesis), and employ recyclable catalysts. mdpi.comnih.gov For instance, developing a one-pot synthesis from readily available precursors like 2-aminothiophenols and a suitable C1 source, catalyzed by a reusable solid acid catalyst like silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂), represents a promising direction. nih.gov

Catalyst Innovation: The exploration of novel catalysts is crucial. This includes metal-based catalysts for cross-coupling reactions to form the benzothiazole (B30560) core, as well as organocatalysts that offer milder reaction conditions and avoid heavy metal contamination. organic-chemistry.org For example, systems using copper catalysts for the condensation of 2-aminobenzenethiols with nitriles or acid chlorides have shown high efficiency. mdpi.comorganic-chemistry.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product is a fundamental principle of green chemistry. Future routes will aim to minimize byproduct formation, moving away from stoichiometric reagents like thionyl chloride in favor of catalytic alternatives.

| Synthetic Strategy | Key Advantages | Representative Catalyst/Condition |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. mdpi.com | Ionic liquids, solvent-free conditions. mdpi.com |

| Catalysis in Aqueous Media | Environmentally friendly, reduced use of volatile organic compounds. organic-chemistry.org | Samarium triflate. organic-chemistry.org |

| Heterogeneous Catalysis | Ease of catalyst recovery and reuse, simplified product purification. nih.gov | Silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂). nih.gov |

| Visible-Light Photoredox Catalysis | Mild reaction conditions, high selectivity, sustainable energy source. researchgate.net | Riboflavin (B1680620). researchgate.net |

Exploration of Novel Reactivity Patterns and Transformations

Beyond its role as a reactive intermediate for creating amides and esters, this compound holds potential for unprecedented chemical transformations. Future research will delve into its untapped reactivity to construct more complex molecular architectures.

C-H Functionalization: Directed C-H functionalization of the benzene (B151609) ring portion of the benzothiazole core could provide a powerful tool for late-stage modification, allowing for the introduction of various functional groups with high regioselectivity. acs.org

Decarbonylative Coupling Reactions: Investigating transition-metal-catalyzed reactions that involve the extrusion of carbon monoxide from the carbonyl chloride group could open pathways to novel 2-substituted benzothiazoles that are otherwise difficult to access.

Ring-Opening and Rearrangement Reactions: Exploring conditions that induce the opening of the thiazole (B1198619) ring could lead to the synthesis of entirely new heterocyclic systems or linear sulfur- and nitrogen-containing compounds, expanding the synthetic utility of the benzothiazole scaffold. nih.gov

Activation via Fluorosulfonates: The use of reagents like sulfuryl fluoride (B91410) (SO₂F₂) to convert related phenol (B47542) derivatives into fluorosulfonates, which are effective triflate surrogates, highlights a broader strategy of activating heterocyclic systems for subsequent transformations like metal-catalyzed cross-coupling reactions. nih.govresearchgate.net This points to the potential for discovering new activation modes for the benzothiazole core itself.

Advanced Applications in Materials Science

The unique photophysical and electronic properties of the benzothiazole ring system make it a valuable component in advanced materials. mdpi.commdpi.com Research is expanding to incorporate this compound as a key building block for functional materials.

Polymer Chemistry: The compound can be used as a monomer or a modifying agent to synthesize new polymers. For example, benzothiazole moieties have been incorporated as pendant groups into poly(vinyl chloride) (PVC) chains to enhance the polymer's photostability by acting as UV stabilizers. researchgate.netsemanticscholar.orgnahrainuniv.edu.iq Future work could explore the development of high-performance polymers with enhanced thermal resistance, conductivity, or optical properties.

Fluorescent Probes and Dyes: The benzothiazole core is a known fluorophore. mdpi.com By reacting this compound with various amines or alcohols containing specific functional groups, researchers can design novel fluorescent sensors for detecting metal ions, biomolecules, or changes in environmental conditions.

Organic Electronics: Benzothiazole derivatives are being investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their electron-withdrawing nature. nih.gov The carbonyl chloride group provides a convenient handle to attach the benzothiazole unit to other electronically active components to create sophisticated materials for these devices.

| Material Application | Role of Benzothiazole Moiety | Potential Advancement |

| Polymer Modification | Enhances photostability and thermal properties. researchgate.netnahrainuniv.edu.iq | Creation of conductive or self-healing polymers. |

| Fluorescent Sensors | Acts as the core fluorophore. mdpi.com | Development of highly selective probes for bioimaging. nih.gov |

| Organic Electronics | Serves as an electron-transporting or luminescent material. nih.gov | Design of more efficient and stable OLEDs and solar cells. |

Integration with Flow Chemistry and Automation Technologies

To accelerate the synthesis and screening of new benzothiazole derivatives, researchers are turning to high-throughput technologies.

Flow Chemistry: Continuous-flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better temperature and pressure control, and easier scalability. researchgate.netnih.gov Implementing the synthesis of this compound and its derivatives in a flow reactor can enable the safe handling of hazardous reagents and intermediates and facilitate multistep sequences without intermediate purification. researchgate.netnih.gov This approach is particularly valuable for exothermic reactions or those involving unstable intermediates. nih.gov

Automated Synthesis Platforms: The integration of robotics and automated synthesis platforms can dramatically increase the rate at which new compounds are produced. synplechem.com By combining automated synthesizers with purification and analysis modules, libraries of benzothiazole-based compounds can be rapidly generated for screening in drug discovery or materials science applications, significantly reducing the time from design to execution. synplechem.com

Big Data and Machine Learning in Reaction Prediction and Optimization

The intersection of data science and chemistry is creating powerful new tools for chemical research. beilstein-journals.org

Reaction Prediction: Machine learning (ML) algorithms, trained on large databases of chemical reactions, can predict the most likely outcomes of a reaction, suggest optimal conditions (e.g., solvent, temperature, catalyst), and even forecast product yields. beilstein-journals.orgresearchgate.netnih.gov Such models can be applied to reactions involving this compound to accelerate the discovery of new transformations and refine existing procedures.

Molecular Design: ML can be used to predict the properties of virtual molecules. nih.govmdpi.com For instance, models can be trained to predict the photophysical properties (absorption and emission wavelengths) of novel benzothiazole derivatives before they are synthesized. nih.gov This in silico screening allows researchers to prioritize the synthesis of compounds with the most promising characteristics for applications in materials science or as fluorescent probes.

Retrosynthesis and Process Optimization: AI-powered tools can propose novel synthetic routes to complex target molecules containing the benzothiazole scaffold. synplechem.com Furthermore, ML algorithms can be combined with high-throughput experimentation platforms to create self-optimizing systems ("self-driving labs") that autonomously refine reaction conditions to maximize yield and selectivity, leading to more robust and efficient chemical processes. beilstein-journals.org

| Technology | Application Area | Potential Impact |

| Flow Chemistry | Synthesis and scale-up. | Improved safety, efficiency, and process control. researchgate.net |

| Automated Synthesis | Library generation and high-throughput screening. | Accelerated discovery of new molecules. synplechem.com |

| Machine Learning | Reaction optimization and property prediction. researchgate.net | Reduced experimental effort and rational design of new compounds. nih.govresearchgate.net |

| Big Data Analytics | Mining reaction databases. | Uncovering novel reaction patterns and trends. researchgate.net |

常见问题

Basic Research Questions

Q. What are the established synthesis methods for 1,3-Benzothiazole-2-carbonyl chloride in laboratory settings?

- Methodological Answer : The compound is typically synthesized via the reaction of 1,3-benzothiazole-2-carboxylic acid with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). A reflux setup under anhydrous conditions (e.g., in dry dichloromethane) is employed, followed by vacuum distillation to isolate the product. For example, analogous protocols for benzoyl chloride synthesis involve refluxing benzoic acid with SOCl₂ at 70–80°C for 3–4 hours . Side products like HCl and SO₂ must be neutralized using gas traps. Reaction progress is monitored via TLC or FT-IR for carbonyl chloride peak emergence (~1770–1810 cm⁻¹) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃) identifies aromatic protons (δ 7.5–8.5 ppm) and absence of carboxylic acid protons. ¹³C NMR confirms the carbonyl chloride carbon at δ ~165–170 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) at m/z 197.98 (C₈H₄ClNOS⁺).

- Elemental Analysis : Carbon (48.6%), hydrogen (2.0%), and chlorine (17.9%) percentages should align with theoretical values .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water) assesses purity (>98%) .

Q. What safety protocols are critical when handling this compound in experimental workflows?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors .

- Storage : Store in airtight containers under nitrogen at 2–8°C, away from moisture and bases (e.g., amines) to prevent hydrolysis .

- Spill Management : Neutralize spills with sodium bicarbonate (NaHCO₃) and dispose of waste via approved hazardous waste streams .

- Emergency Measures : In case of skin contact, rinse with water for 15 minutes and seek medical attention. For eye exposure, use an eyewash station immediately .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in Friedel-Crafts acylation?

- Methodological Answer :

- Catalyst Screening : Compare AlCl₃, FeCl₃, and BF₃·OEt₂ for Lewis acid activity. AlCl₃ typically provides higher yields (~85%) in Friedel-Crafts reactions .

- Solvent Optimization : Test solvents like nitrobenzene (polar aprotic) vs. dichloromethane (non-polar). Polar solvents enhance electrophilicity but may reduce selectivity.

- Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., polysubstitution). Monitor via in-situ IR spectroscopy .

- Design of Experiments (DOE) : Use factorial designs to evaluate interactions between catalyst loading, temperature, and stoichiometry .

Q. What analytical strategies resolve contradictions in reported reactivity data for this compound?

- Methodological Answer :

- Comparative Kinetic Studies : Measure reaction rates with nucleophiles (e.g., amines, alcohols) under standardized conditions (solvent, temperature). For example, conflicting hydrolysis rates in water vs. THF may arise from solvent polarity effects .